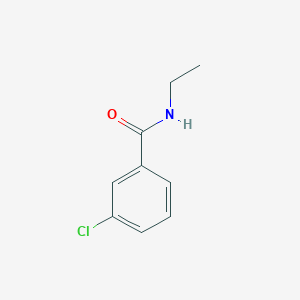

3-chloro-N-ethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

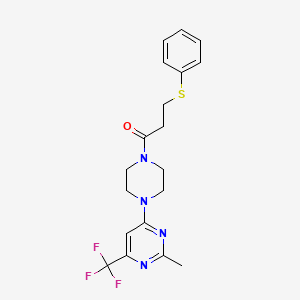

3-Chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a product of Combi-Blocks, Inc .

Molecular Structure Analysis

The linear formula for this compound is C9H10ClNO . The structure can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .Aplicaciones Científicas De Investigación

Gastroprokinetic Activity

- Compounds related to 3-chloro-N-ethylbenzamide have been studied for their gastroprokinetic activity. Specifically, derivatives with six- and seven-membered heteroalicycles were found to exhibit potent gastric emptying activity, indicating potential applications in gastroprokinetic therapies (Morie et al., 1995).

Photocatalytic Degradation of Pollutants

- Research has investigated the use of adsorbents loaded with TiO2 for the photocatalytic degradation of propyzamide (a derivative of this compound) in water treatment. This application could be significant for environmental remediation and water purification (Torimoto et al., 1996).

Platinum-Catalyzed Chemical Reactions

- A study has demonstrated the use of platinum catalysis in reactions involving N-ethylbenzamide, yielding significant yields. This showcases its potential in synthetic chemistry, particularly in the development of novel catalysts and reaction mechanisms (Wang and Widenhoefer, 2004).

Pharmaceutical Compound Synthesis

- The compound has been utilized in the synthesis of novel pharmaceutical compounds, such as CCR5 antagonists. This indicates its role as a precursor or intermediate in the creation of new medicinal agents (Bi, 2015).

Antibacterial Activity

- Research into chloro-substituted salicylanilide derivatives, related to this compound, has shown promising antibacterial activity, especially against Gram-positive bacteria. This suggests potential applications in the development of new antibacterial agents (Ienascu et al., 2022).

Analytical Chemistry

- The compound's derivatives have been studied for their liquid chromatographic retention properties, providing insights into their chemical behavior and potential applications in analytical chemistry (Lehtonen, 1983).

Propiedades

IUPAC Name |

3-chloro-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXUKUHVUPLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)

![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)

![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)